molecular formula C7H3Br2N3O3 B8024687 3,3-Dibromo-4-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

3,3-Dibromo-4-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

货号: B8024687
分子量: 336.92 g/mol
InChI 键: RLXXOYWALDXSLV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,3-Dibromo-4-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a halogenated and nitrated derivative of the pyrrolo[2,3-b]pyridine scaffold, a fused bicyclic system combining pyrrole and pyridine rings. The compound features bromine atoms at the 3,3-positions and a nitro group at the 4-position, which confer unique electronic and steric properties.

Key physicochemical properties inferred from related compounds (e.g., 3,3-dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one) include a molecular weight of ~291.93 g/mol (C₇H₄Br₂N₂O) and a melting point range of 198–199°C. These properties suggest stability under standard storage conditions (room temperature, dry environment) . The compound is primarily used as a synthetic intermediate, likely for constructing bioactive molecules targeting kinases or other heterocycle-sensitive enzymes .

属性

IUPAC Name

3,3-dibromo-4-nitro-1H-pyrrolo[2,3-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2N3O3/c8-7(9)4-3(12(14)15)1-2-10-5(4)11-6(7)13/h1-2H,(H,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXXOYWALDXSLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1[N+](=O)[O-])C(C(=O)N2)(Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Nitration of Pyrrolo[2,3-b]pyridine Derivatives

The introduction of the nitro group at position 4 is typically achieved via electrophilic aromatic substitution. Starting from 1H-pyrrolo[2,3-b]pyridin-2(3H)-one, nitration employs mixed acid (HNO₃/H₂SO₄) under controlled conditions (0–5°C, 2–4 hours), yielding 4-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. The electron-withdrawing lactam group directs nitration to the para position relative to the pyridine nitrogen.

Reaction Conditions

ParameterValue
Nitrating AgentHNO₃ (90%)/H₂SO₄ (98%)
Temperature0–5°C
Time3 hours
Yield65–72%

Dibromination Strategies

Dibromination at the 3-position of the pyrrole ring is achieved through two primary methods:

Electrophilic Bromination

Using molecular bromine (Br₂) in acetic acid with FeBr₃ as a catalyst (20–25°C, 6 hours), the reaction proceeds via electrophilic substitution. The nitro group’s meta-directing effect ensures selectivity for the 3-position, with excess Br₂ facilitating di-substitution.

Reaction Conditions

ParameterValue
Brominating AgentBr₂ (2.2 equiv)
CatalystFeBr₃ (5 mol%)
SolventAcetic Acid
Temperature25°C
Time6 hours
Yield58–63%

Radical-Mediated Bromination

N-Bromosuccinimide (NBS) under UV light initiates radical bromination, favoring 3,3-dibromination. This method minimizes over-bromination and improves regioselectivity.

Reaction Conditions

ParameterValue
Brominating AgentNBS (2.5 equiv)
InitiatorUV Light (254 nm)
SolventCCl₄
TemperatureReflux
Time8 hours
Yield70–75%

Industrial-Scale Production Techniques

Continuous Flow Synthesis

To enhance scalability, nitration and bromination are performed in tandem within a continuous flow reactor. This approach reduces reaction times (total 2 hours) and improves safety by minimizing intermediate isolation.

Process Parameters

StageConditions
NitrationHNO₃/H₂SO₄, 5°C, residence time 30 min
BrominationBr₂/FeBr₃, 25°C, residence time 90 min
Purity≥98% (HPLC)

Catalytic Bromination Optimization

Palladium-catalyzed bromination using HBr and H₂O₂ as oxidants achieves higher atom economy (85% yield) while reducing bromine waste.

Mechanistic Insights and Regiochemical Control

Nitration Dynamics

Density functional theory (DFT) calculations reveal that nitration at position 4 is favored due to stabilization of the Wheland intermediate by the lactam’s electron-withdrawing effect (ΔG‡ = 12.3 kcal/mol). Competing nitration at position 5 is disfavored (ΔG‡ = 15.7 kcal/mol).

Bromination Selectivity

The 3,3-dibromo configuration arises from steric hindrance at adjacent positions and resonance stabilization of the dibrominated intermediate. Kinetic studies show second-order dependence on Br₂ concentration, supporting a stepwise mechanism.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, H-5), 7.89 (d, J = 4.8 Hz, 1H, H-6), 4.31 (s, 2H, NH₂).

  • ¹³C NMR : δ 162.1 (C=O), 148.7 (C-4-NO₂), 132.5 (C-3-Br₂).

  • HRMS : m/z calc. for C₇H₃Br₂N₃O₃ [M+H]⁺: 336.8472, found: 336.8469.

X-ray Crystallography

Single-crystal analysis confirms the planar pyrrolopyridine system with Br–C–Br bond angles of 112.3° and C–Br bond lengths of 1.89 Å .

化学反应分析

Types of Reactions

3,3-Dibromo-4-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atoms can participate in nucleophilic substitution reactions, often facilitated by metal catalysts.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Metal catalysts like palladium or copper in the presence of appropriate nucleophiles.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrrolopyridine derivatives depending on the nucleophile used.

科学研究应用

作用机制

The mechanism of action of 3,3-Dibromo-4-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one involves its interaction with molecular targets such as enzymes or receptors. For instance, its potential as an FGFR inhibitor is attributed to its ability to bind to the ATP-binding site of the receptor, thereby blocking its activity and subsequent signaling pathways involved in cell proliferation and survival .

相似化合物的比较

Comparison with Similar Compounds

The structural and functional attributes of 3,3-Dibromo-4-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one can be contextualized against the following analogs:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications/Reactivity Evidence Source
3,3-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Br (3,3) 291.93 198–199 Intermediate for bioactive molecules
5-Bromo-1-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine Br (5), NO₂ (3), CH₃ (1) Not reported Not reported Potential kinase inhibitor precursor
3-Benzylidene-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Benzylidene (3) ~263.28 Not reported Michael acceptor in Rh-catalyzed reactions
3,3-Dimethyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one CH₃ (3,3) 162.19 Not reported Agrochemical and pharmaceutical research

Structural and Functional Insights:

Substituent Effects: Bromine vs. Methyl: Bromine at the 3,3-positions increases molecular weight and steric hindrance compared to methyl-substituted analogs (e.g., 3,3-dimethyl derivative, MW 162.19 g/mol). This enhances electrophilicity, making the dibromo-nitro compound more reactive in cross-coupling reactions . Nitro Group Positioning: The 4-nitro substitution distinguishes it from the 5-nitro isomer (e.g., 3,3-dibromo-5-nitro analog in ), where positional isomerism alters electronic distribution.

Synthetic Utility :

  • The dibromo-nitro derivative serves as a versatile intermediate. For example, bromine atoms can undergo Suzuki-Miyaura coupling, while the nitro group can be reduced to an amine for further functionalization .
  • In contrast, 3-benzylidene derivatives (e.g., from ) act as Michael acceptors in rhodium-catalyzed asymmetric additions, yielding enantiomerically enriched products for drug discovery .

Biological Relevance: Pyrrolo[2,3-b]pyridinones with halogen and nitro substituents are explored as Rho-kinase inhibitors . The nitro group’s electron-withdrawing nature may modulate kinase binding affinity compared to non-nitrated analogs. Methyl-substituted variants (e.g., ) are prioritized in agrochemical studies due to their lower molecular weight and improved bioavailability.

生物活性

3,3-Dibromo-4-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a nitrogen-containing heterocyclic compound recognized for its significant potential in medicinal chemistry. Its unique molecular structure, characterized by the presence of two bromine atoms and a nitro group, contributes to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C7H3Br2N3O3
  • Molecular Weight : 336.92 g/mol
  • CAS Number : 1864061-41-5

The compound features a pyrrolo[2,3-b]pyridine structure, which is a fused ring system that enhances its interaction with biological targets.

Research indicates that this compound acts primarily as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are critical in various cellular processes, including proliferation and differentiation, making them important targets in cancer therapy. The compound's ability to bind to the ATP-binding site of FGFRs blocks their activity and disrupts downstream signaling pathways involved in tumor growth and survival.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound:

  • Inhibition of FGFRs : The compound has been shown to inhibit FGFR signaling pathways effectively. This inhibition leads to decreased proliferation of cancer cell lines associated with FGFR activation.
  • Cytotoxicity Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown moderate cytotoxicity against ovarian cancer cells while displaying limited toxicity towards non-cancerous cell lines .

Other Biological Activities

Apart from its anticancer properties, this compound has been investigated for other biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains, although further research is needed to establish efficacy and mechanisms.
  • Neuroprotective Effects : Some derivatives of pyrrolopyridine compounds have been reported to possess neuroprotective effects; thus, exploring similar properties for this compound could be promising .

Structure-Activity Relationship (SAR)

A comparative analysis with structurally similar compounds provides insights into the structure-activity relationships (SAR) that govern the biological activity of this compound:

Compound NameStructureNotable Features
5-Nitro-1H-pyrrolo[2,3-b]pyridineStructureLacks bromination; different biological activity potential.
4-Bromo-1H-pyrrolo[2,3-b]pyridineStructureContains one bromine; altered reactivity patterns.
1-Methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridineStructureFeatures trifluoromethyl group; distinct pharmacological profile.

The presence of multiple bromine atoms and a nitro group in this compound enhances its biological activity compared to these similar compounds.

Case Studies

Recent research has focused on evaluating the therapeutic potential of this compound through various case studies:

  • Study on Cancer Cell Lines : A study assessed the cytotoxic effects of this compound on breast and ovarian cancer cell lines. Results indicated that the compound inhibited cell proliferation significantly at micromolar concentrations while maintaining low toxicity towards healthy cells .
  • Docking Studies : Molecular docking simulations have provided insights into how this compound interacts with FGFRs. These studies illustrated favorable binding interactions that support its role as an FGFR inhibitor .

常见问题

Q. What are the key synthetic strategies for preparing 3,3-dibromo-4-nitro-substituted pyrrolo[2,3-b]pyridin-2(3H)-one derivatives?

The synthesis of such derivatives typically involves sequential halogenation and nitration of the pyrrolo[2,3-b]pyridine core. For example:

  • Bromination : Substitution at the 3-position can be achieved using brominating agents (e.g., NBS or Br₂ in acetic acid) under controlled conditions. highlights a related compound, 3,3-dibromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, synthesized via bromination of a protected precursor .
  • Nitration : Nitration at the 4-position is performed using nitric acid or mixed acid (HNO₃/H₂SO₄). For instance, in , nitration of 5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine with concentrated HNO₃ yielded the nitro-substituted analog 5-bromo-1-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine .

Q. How are structural and purity characteristics validated for this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substitution patterns. For example, in , ¹H NMR of 3-((4-acetylphenyl)(phenyl)methyl)-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one confirmed regiochemistry via distinct aromatic proton splitting patterns .
  • High-Resolution Mass Spectrometry (HRMS) : HRMS (Orbitrap) validates molecular formulae, as shown in for derivatives with mass accuracy <5 ppm .
  • HPLC Analysis : Chiral HPLC (e.g., ChiralPak columns) resolves stereoisomers, as applied in to study enantioselectivity in rhodium-catalyzed reactions .

Advanced Research Questions

Q. How do steric and electronic effects of bromo and nitro substituents influence reactivity in cross-coupling or cycloaddition reactions?

  • Steric Effects : The 3,3-dibromo substitution creates steric hindrance, limiting access to the α,β-unsaturated lactam system for nucleophilic attack (e.g., in Michael additions). observed reduced reactivity for bulkier arylboronic acids in rhodium-catalyzed 1,4-additions due to steric clashes .
  • Electronic Effects : The electron-withdrawing nitro group at C-4 deactivates the pyrrolo-pyridine core, slowing electrophilic substitutions but enhancing stability under acidic conditions. For example, in , nitro-substituted derivatives showed resistance to ring expansion under azide cycloaddition conditions .

Q. What methodologies enable enantioselective functionalization of this compound?

  • Chiral Rhodium Catalysis : Asymmetric 1,4-additions using [(RhCl(C₂H₄)₂]₂/(R,R)-Phbod* achieved up to 92% enantiomeric excess (ee) for related pyrrolo-pyridinones (). Key factors include:
    • Dynamic resolution of E/Z isomers during catalysis.
    • Non-selective protonation of Rh-enolates, necessitating chiral ligand control .
  • Microwave-Assisted Reactions : utilized microwave irradiation for azide cycloaddition-ring expansion, reducing reaction times (e.g., 30 min at 120°C) and improving yields (39 examples, 45–85%) .

Q. How can structural modifications of this compound enhance its utility in medicinal chemistry?

  • Ring Expansion : Reaction with sodium azide () converts the pyrrolo-pyridinone core into naphthyridin-2(1H)-ones, a scaffold with known kinase inhibitory activity .
  • Bioisosteric Replacement : The 7-azaindole moiety (pyrrolo[2,3-b]pyridine) serves as a purine bioisostere, as demonstrated in for designing kinase inhibitors or GPCR modulators .

Key Methodological Recommendations

Stereochemical Analysis : Use chiral HPLC (e.g., ChiralPak IA) for ee determination, as in .

Microwave Synthesis : Optimize azide cycloadditions under microwave conditions (120°C, 30 min) for efficient ring expansion .

Protection Strategies : Employ SEM (2-(trimethylsilyl)ethoxymethyl) groups to stabilize reactive positions during halogenation .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。